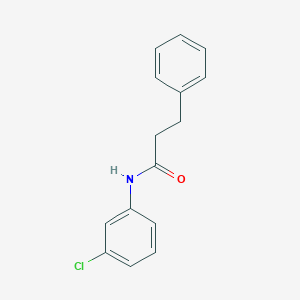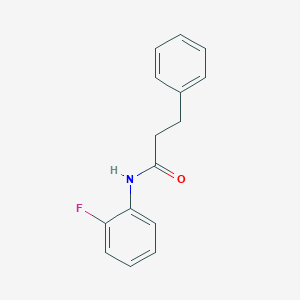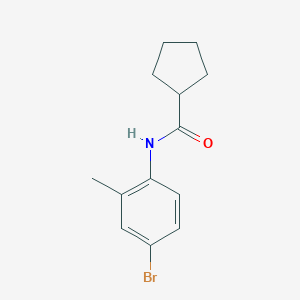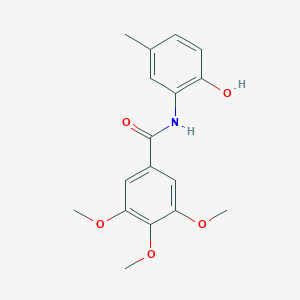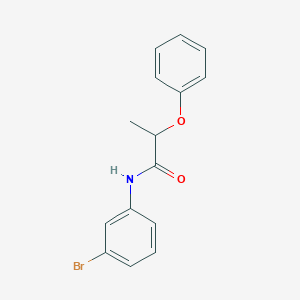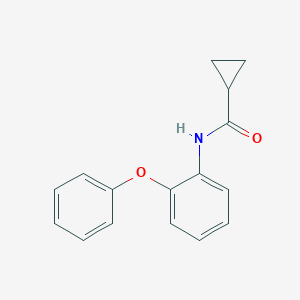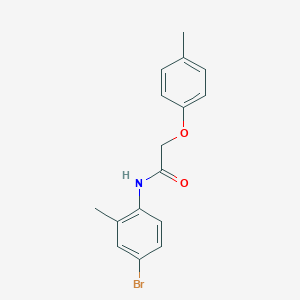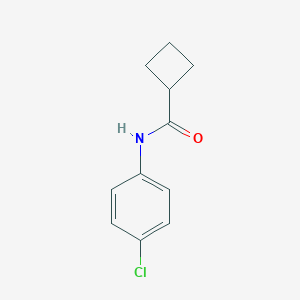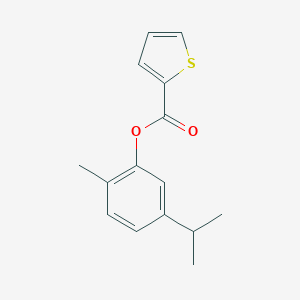
N-(4-chlorophenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)hexanamide, also known as chlorhexanamide, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the amide family and is synthesized through a multi-step process that involves the use of various reagents and solvents. In
Mechanism of Action
Chlorhexanamide is believed to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects
The increase in acetylcholine levels in the brain due to N-(4-chlorophenyl)hexanamideide inhibition of acetylcholinesterase has been linked to improved cognitive function. Additionally, N-(4-chlorophenyl)hexanamideide has been shown to have anticonvulsant and antinociceptive effects, meaning it can reduce the severity of seizures and pain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chlorophenyl)hexanamideide in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that it can be toxic at high doses, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research involving N-(4-chlorophenyl)hexanamideide. One area of interest is its potential use as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. Additionally, further research could be done to explore its anticonvulsant and antinociceptive effects and to identify any potential side effects or toxicity issues.
Conclusion
In conclusion, N-(4-chlorophenyl)hexanamideide is a chemical compound that has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. Its ability to selectively inhibit acetylcholinesterase has led to its use in studies exploring its effects on cognitive function, as well as its potential use as a treatment for Alzheimer's disease. While there are some limitations to its use in lab experiments, further research could identify additional potential applications and help to address any safety concerns.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)hexanamideide involves the reaction of 4-chlorobenzoyl chloride with n-hexylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane at room temperature. The resulting product is then purified by column chromatography to obtain pure N-(4-chlorophenyl)hexanamideide.
Scientific Research Applications
Chlorhexanamide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)hexanamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15) |
InChI Key |
CYSZTMCWXSIEFQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



